molecular formula C6H13BOS B14295263 2-(Propan-2-yl)-1,3,2-oxathiaborinane CAS No. 116245-63-7

2-(Propan-2-yl)-1,3,2-oxathiaborinane

Cat. No.: B14295263
CAS No.: 116245-63-7
M. Wt: 144.05 g/mol
InChI Key: KGNVHHKDOVMQRB-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique oxathiaborinane ring structure

Preparation Methods

The synthesis of 2-(Propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boronic acids with thiols under specific conditions. One common method includes the use of a boronic acid derivative and a thiol in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxathiaborinane ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(Propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxathiaborinane ring into simpler boron-containing compounds.

    Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Propan-2-yl)-1,3,2-oxathiaborinane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems and enzyme inhibitors.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is explored for use in materials science, particularly in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

2-(Propan-2-yl)-1,3,2-oxathiaborinane can be compared with other boron-containing compounds such as boronic acids and boronates. Unlike these simpler compounds, this compound features a more complex ring structure, which imparts unique chemical properties and reactivity. Similar compounds include:

    Boronic acids: Simple boron-containing compounds used in organic synthesis.

    Boranes: Compounds with boron-hydrogen bonds, used in hydroboration reactions.

    Borates: Boron-oxygen compounds with various industrial applications.

This unique structure and reactivity make this compound a valuable compound for research and industrial applications.

Properties

CAS No.

116245-63-7

Molecular Formula

C6H13BOS

Molecular Weight

144.05 g/mol

IUPAC Name

2-propan-2-yl-1,3,2-oxathiaborinane

InChI

InChI=1S/C6H13BOS/c1-6(2)7-8-4-3-5-9-7/h6H,3-5H2,1-2H3

InChI Key

KGNVHHKDOVMQRB-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCS1)C(C)C

Origin of Product

United States

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